molecular formula C10H17N3O10P2 B039657 msADP CAS No. 118790-66-2

msADP

Numéro de catalogue B039657
Numéro CAS: 118790-66-2
Poids moléculaire: 401.2 g/mol
Clé InChI: AFRPZTUILYHHGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) that affects millions of people worldwide. MS is characterized by inflammation, demyelination, and axonal damage, leading to a range of neurological symptoms and disabilities. MS is a complex disease with no known cure, and current treatments are limited in their efficacy and safety. Therefore, there is a need for new and effective therapies to treat MS.
One promising approach is the use of the synthetic compound, msADP, which has shown potential as a therapeutic agent for MS.

Mécanisme D'action

The exact mechanism of action of msADP is not fully understood, but it is believed to involve the modulation of immune cell function. MsADP has been shown to inhibit the activation of T cells and B cells, which are key players in the immune response in msADP. MsADP also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to the inflammatory response in msADP.
Biochemical and Physiological Effects
MsADP has been shown to have a number of biochemical and physiological effects that may be beneficial in the treatment of msADP. These include:
- Inhibition of T cell and B cell activation
- Inhibition of pro-inflammatory cytokine production
- Reduction of inflammation, demyelination, and axonal damage
- Neuroprotective effects

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of msADP is that it has been extensively studied in preclinical models of msADP, and the results have been promising. MsADP has been shown to be effective in reducing inflammation, demyelination, and axonal damage, leading to improvements in neurological function. Another advantage is that msADP is a synthetic compound, which means that it can be easily synthesized and modified for optimal efficacy.
One limitation of msADP is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that msADP may have off-target effects, which could lead to unwanted side effects.

Orientations Futures

There are several future directions for research on msADP. One direction is to further elucidate the mechanism of action of msADP, which could lead to the development of more effective therapies for msADP. Another direction is to test the safety and efficacy of msADP in clinical trials, which could pave the way for its use in humans. Finally, researchers could explore the potential of combining msADP with other therapies for msADP, such as immunomodulatory drugs or stem cell therapy.

Méthodes De Synthèse

MsADP is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Hui-Ming Zhang at the Chinese Academy of Sciences. The synthesis of msADP involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of msADP.

Applications De Recherche Scientifique

MsADP has been extensively studied in preclinical models of msADP, and the results have been promising. In animal models of msADP, msADP has been shown to reduce inflammation, demyelination, and axonal damage, leading to improvements in neurological function. MsADP has also been shown to have a neuroprotective effect, which may be beneficial in preventing or delaying the progression of msADP.

Propriétés

Numéro CAS

118790-66-2

Nom du produit

msADP

Formule moléculaire

C10H17N3O10P2

Poids moléculaire

401.2 g/mol

Nom IUPAC

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)

Clé InChI

AFRPZTUILYHHGY-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

SMILES canonique

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Synonymes

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer)
msADP

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.